
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. It is widely used in various scientific and industrial applications due to these characteristics.
Preparation Methods
The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-vinylimidazole with bis(trifluoromethanesulfonyl)imide. The process can be carried out under inert gas conditions to prevent moisture from affecting the reaction. The reaction is usually performed at room temperature, and the product is purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Polymerization: This compound can undergo polymerization reactions, especially under ultraviolet light, to form polymeric ionic liquids.
Substitution Reactions: It can participate in substitution reactions where the vinyl group reacts with other chemical species, leading to the formation of new compounds.
Complex Formation: The imidazolium cation can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include divinylbenzene for polymerization and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Biology: Its ionic liquid form can be used to stabilize proteins and other biological molecules, making it useful in biochemical research.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .
In polymerization reactions, the vinyl group undergoes radical polymerization, leading to the formation of long polymer chains. In complex formation, the imidazolium cation coordinates with metal ions, enhancing their catalytic properties.
Comparison with Similar Compounds
1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide can be compared with other similar compounds, such as:
1-Butyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: This compound has a butyl group instead of a vinyl group, which affects its reactivity and applications.
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: This compound has an ethyl and a methyl group, making it less reactive in polymerization reactions but useful in other applications.
The uniqueness of this compound lies in its vinyl group, which allows it to undergo polymerization reactions, making it highly valuable in the synthesis of polymeric ionic liquids.
Properties
IUPAC Name |
1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFZHDDKAVGFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013027-27-4 | |
| Record name | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PVI-TFSI interact with pollutants like methyl blue and chromium ions in water, and what are the downstream effects of this interaction?
A1: PVI-TFSI demonstrates a strong affinity for both methyl blue, an organic dye, and chromium ions [Cr(VI)], a heavy metal pollutant. The interaction mechanism differs for each pollutant:
- Methyl blue: The adsorption of methyl blue onto PVI-TFSI is primarily driven by electrostatic interactions between the positively charged imidazolium cations in the polymer and the negatively charged sulfonate groups in the dye molecule [].
- Chromium ions [Cr(VI)]: The adsorption mechanism for Cr(VI) is likely a combination of electrostatic interactions with the polymer's anions and potential chelation or complexation with the imidazolium rings [].
Q2: What is the significance of the Langmuir adsorption model in understanding the interaction of PVI-TFSI with methyl blue and Cr(VI)?
A2: The research found that the adsorption of both methyl blue and Cr(VI) onto PVI-TFSI follows the Langmuir adsorption model []. This finding implies:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



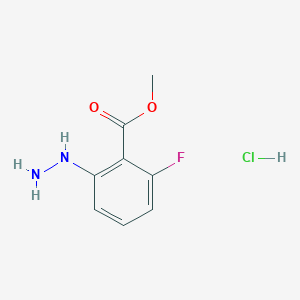

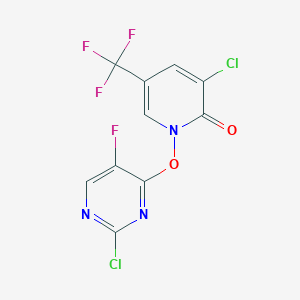
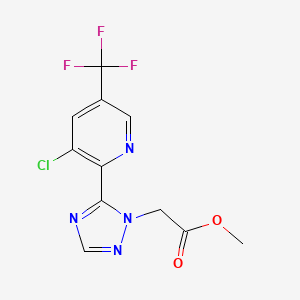
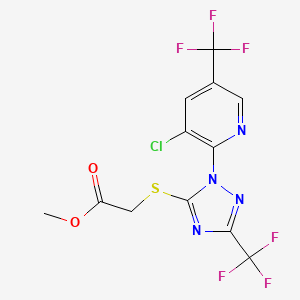
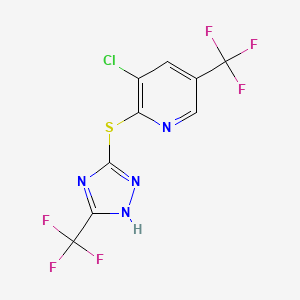
![Methyl 5-chloro-1-[(4-methylphenyl)sulfonyl]-1h-1,2,4-triazole-3-carboxylate](/img/structure/B1436358.png)
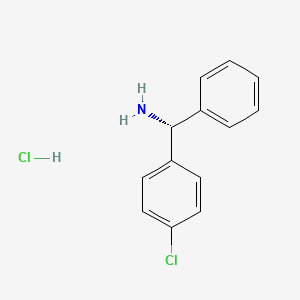
![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)


![(1R,3R,5S)-rel-3-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]-cyclohexanecarboxylicAcid](/img/structure/B1436368.png)

